molecular formula C19H19ClN2O3 B2763799 2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(prop-2-yn-1-yloxy)-4H-pyran-4-one CAS No. 898464-71-6

2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(prop-2-yn-1-yloxy)-4H-pyran-4-one

Cat. No.: B2763799
CAS No.: 898464-71-6
M. Wt: 358.82
InChI Key: WEVFIVNNQTWUHW-UHFFFAOYSA-N
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Description

2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(prop-2-yn-1-yloxy)-4H-pyran-4-one is a synthetic compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in scientific research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary targets of this compound are the 5-hydroxytryptamine receptors , also known as serotonin receptors . These receptors play a crucial role in regulating mood, anxiety, sleep, and other physiological functions.

Mode of Action

The compound interacts with its targets by binding to the serotonin receptors, specifically the 5-hydroxytryptamine receptor 2A . This interaction can lead to changes in the receptor’s activity, potentially influencing the transmission of signals in the nervous system.

Pharmacokinetics

Piperazine, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound could have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve both covalent and non-covalent bonds .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-prop-2-ynoxypyran-4-one vary with different dosages in animal models. Specific studies on this compound are lacking. Similar compounds have shown threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

The synthesis of 2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(prop-2-yn-1-yloxy)-4H-pyran-4-one typically involves a multi-step process. One common method includes the Mannich reaction, which incorporates the piperazine ring into the compound . The synthetic route generally involves the following steps:

Chemical Reactions Analysis

2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(prop-2-yn-1-yloxy)-4H-pyran-4-one undergoes various chemical reactions, including:

Properties

IUPAC Name

2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-prop-2-ynoxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-2-10-24-19-14-25-17(12-18(19)23)13-21-6-8-22(9-7-21)16-5-3-4-15(20)11-16/h1,3-5,11-12,14H,6-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVFIVNNQTWUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=COC(=CC1=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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